molecular formula C11H17NO B13044926 3-Methoxy-1-(2-methylphenyl)propan-1-amine

3-Methoxy-1-(2-methylphenyl)propan-1-amine

Cat. No.: B13044926
M. Wt: 179.26 g/mol
InChI Key: DKENKTLYNWPPKD-UHFFFAOYSA-N
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Description

3-Methoxy-1-(2-methylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of phenethylamine and is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(2-methylphenyl)propan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with methanol in the presence of a strong base, such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

3-Methoxy-1-(2-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-(2-methylphenyl)propan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Methoxy-1-(2-methylphenyl)propan-1-amine, a substituted propanamine, has garnered attention in recent years due to its potential biological activities. This compound features a methoxy group and a 2-methylphenyl substituent, which could influence its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C11H17NO2, with a molecular weight of approximately 195.26 g/mol. The presence of both the methoxy and methyl groups contributes to its unique chemical properties, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may function as a ligand for various receptors, potentially modulating neurotransmission and influencing physiological responses.

Key Mechanisms:

  • Receptor Binding: The compound may bind to adrenergic receptors, which play critical roles in the central nervous system (CNS).
  • Enzyme Interaction: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that this compound may possess neuropharmacological properties, potentially beneficial for treating conditions such as depression or anxiety by modulating monoaminergic systems.

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that this compound may exhibit activity against certain bacterial strains. For example, compounds with similar structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.0048 mg/mL

3. Cytotoxicity Studies

The cytotoxic effects of structurally related compounds have been evaluated against cancer cell lines such as MCF-7 (breast cancer). These studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting a potential avenue for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Neurotransmitter Interaction: A study investigated the binding affinity of similar compounds to serotonin receptors, indicating that modifications in the side chains significantly affect receptor affinity and selectivity.
  • Antimicrobial Evaluation: Another study reported on the antimicrobial properties of various propanamine derivatives, noting that those with methoxy substitutions exhibited enhanced activity against pathogenic bacteria.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-methoxy-1-(2-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-5-3-4-6-10(9)11(12)7-8-13-2/h3-6,11H,7-8,12H2,1-2H3

InChI Key

DKENKTLYNWPPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCOC)N

Origin of Product

United States

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